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Compound of Interest

Compound Name: 3-(4-Bromophenoxy)propanenitrile

Cat. No.: B039930

Introduction: A Versatile Building Block in Modern
Drug Discovery

3-(4-Bromophenoxy)propanenitrile is a bifunctional organic molecule that has emerged as a
critical building block, particularly in the field of targeted protein degradation. Its structure,
featuring a brominated aromatic ring and a terminal nitrile group connected by a flexible ether
linkage, provides synthetic handles for elaboration into more complex molecules. This guide
offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and
applications, with a focus on its utility for researchers and professionals in drug development.
The primary application of this compound is as a linker in the synthesis of Proteolysis Targeting
Chimeras (PROTACS), a revolutionary class of therapeutics designed to hijack the cell's natural
protein disposal system to eliminate disease-causing proteins.[1]

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its
effective application in research and development. This section consolidates the key identifiers
and physicochemical characteristics of 3-(4-Bromophenoxy)propanenitrile.

Chemical Identity

The following table summarizes the essential identifiers for 3-(4-
Bromophenoxy)propanenitrile.
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Identifier Value Source(s)
CAS Number 118449-57-3 [1]12]13]
Molecular Formula CoHsBrNO [1][2]
Molecular Weight 226.07 g/mol [11[2]
3-(4-
IUPAC Name . [4]
bromophenoxy)propanenitrile
SMILES N#CCCOclccc(ccl)Br [5]
JXVPKIBXTXXLPN-
InChl Key [4]

UHFFFAOYSA-N

Physicochemical Properties

These properties are crucial for determining appropriate solvents, reaction conditions, and
storage protocols.

Property Value Source(s)
Physical Form Powder or crystals [4]
Boiling Point 344.4 + 22.0 °C at 760 mmHg [3]
Density 1.4 +0.1 g/cm3 [3]
Flash Point 162.1 + 22.3°C [3]

Room temperature, sealed in
Storage Temperature » [4]
dry conditions

XLogP3 2.3 2]

Section 2: Synthesis and Mechanistic Rationale

The most common and efficient synthesis of 3-(4-Bromophenoxy)propanenitrile is achieved
via a base-catalyzed oxa-Michael addition. This reaction involves the conjugate addition of 4-
bromophenol to acrylonitrile.
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Causality of Experimental Design

Choice of Reactants: 4-bromophenol provides the core aromatic structure, while acrylonitrile
serves as the three-carbon nitrile-containing fragment. Acrylonitrile is an "electron-poor"
alkene due to the electron-withdrawing nature of the nitrile group, making it an excellent
Michael acceptor.

Role of the Base: A base (e.g., sodium carbonate, potassium carbonate, or a non-
nucleophilic organic base like DBU) is essential to deprotonate the phenolic hydroxyl group
of 4-bromophenol.[3] This generates the more nucleophilic 4-bromophenoxide anion, which
is required to initiate the attack on the electron-deficient 3-carbon of acrylonitrile.

Solvent Selection: A polar aprotic solvent such as acetonitrile, DMF, or acetone is typically
used. These solvents effectively solvate the cation of the base (e.g., K*) without interfering
with the nucleophilicity of the phenoxide anion, thereby facilitating the reaction.

Caption: Oxa-Michael Addition Workflow.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful synthesis is confirmed by characterization

of the final product as described in Section 3.

Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser,
add 4-bromophenol (1.0 eq) and a suitable polar aprotic solvent (e.g., acetonitrile, approx.
0.2 M concentration).

Base Addition: Add a slight excess of a powdered anhydrous base, such as potassium
carbonate (1.5 eq). Stirring the suspension allows for the in-situ formation of the potassium
4-bromophenoxide salt.

Michael Addition: Add acrylonitrile (1.2 eq) to the suspension. The slight excess of
acrylonitrile ensures the complete consumption of the limiting reagent, 4-bromophenol.

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction
progress using Thin Layer Chromatography (TLC) until the 4-bromophenol starting material
is consumed.
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o Workup: After completion, cool the reaction mixture to room temperature. Filter off the
inorganic base and wash the solid with a small amount of solvent.[3]

 Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The
resulting residue can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water) or by column chromatography on silica gel to afford pure 3-(4-
Bromophenoxy)propanenitrile.

Section 3: Spectral Characterization

Structural validation is paramount. The following spectral data are characteristic of 3-(4-
Bromophenoxy)propanenitrile and confirm its identity.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Bromophenyl_propanenitrile
https://www.benchchem.com/product/b039930?utm_src=pdf-body
https://www.benchchem.com/product/b039930?utm_src=pdf-body
https://www.benchchem.com/product/b039930?utm_src=pdf-body
https://www.benchchem.com/product/b039930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Technique Characteristic Signals Interpretation
The two doublets in the
aromatic region are
characteristic of a 1,4-
6 ~7.4-7.5 (d, 2H), 5 ~6.8-6.9 _ _ _
disubstituted benzene ring.
1H NMR (d, 2H), 6 ~4.2 (t, 2H), 6 ~2.8 )
(t 2H) The two triplets correspond to
’ the adjacent -O-CHa- and -
CH2-CN protons of the propyl
chain.
0 ~157 (Ar C-0), 6 ~133 (Ar C-  Confirms the 9 unique carbon
H), 6 ~118 (C=N), 6 ~117 (Ar environments in the molecule,
13C NMR _ _
C-H), 6 ~116 (Ar C-Br), 6 ~64 including the key quaternary
(-O-CHz-), 6 ~18 (-CH2-CN) carbons and the nitrile carbon.
The sharp, medium-intensity
~2250 (C=N stretch), ~1240 peak at ~2250 cm~tis
(Aryl-O-C stretch), ~3050 (Ar definitive for the nitrile
IR (cm™1)

C-H stretch), ~2900 (Aliphatic
C-H stretch)

functional group. The strong
aryl ether stretch confirms the
C-O-C linkage.

Mass Spec (El)

M+ at m/z 225/227

The molecular ion peak will
appear as a doublet with a
~1:1 intensity ratio, which is
the characteristic isotopic
signature of a molecule
containing one bromine atom
(7°Br and &1Br).

Section 4: Reactivity and Applications in Drug

Development

The utility of 3-(4-Bromophenoxy)propanenitrile stems from the distinct reactivity of its

functional groups, making it a versatile intermediate.

Key Reactive Sites
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e Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling
reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the covalent
attachment of this linker to a ligand designed to bind an E3 ubiquitin ligase, a key step in
PROTAC synthesis.

 Nitrile Group: The nitrile is relatively stable but can be chemically transformed if needed. It
can be hydrolyzed to a carboxylic acid or reduced to a primary amine. This provides an
alternative point of attachment or further functionalization.

o Ether Linkage: The phenoxy-propyl ether bond is chemically robust and stable to most
reaction conditions, providing a flexible and inert spacer between the two ends of the
molecule.

Application as a PROTAC Linker

PROTACSs are heterobifunctional molecules that consist of two ligands connected by a linker.
One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin
ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the
proteasome.

3-(4-Bromophenoxy)propanenitrile is an ideal precursor for the linker component. The aryl
bromide end can be coupled to the E3 ligase ligand, while the nitrile end can be reduced to an
amine and then acylated to connect to the POI-binding ligand. The length and flexibility of the
propoxy chain are often crucial for achieving the optimal orientation for the "molecular
handshake" between the POI and the E3 ligase.

Caption: Role of the Linker in a PROTAC.
Section 5: Safety and Handling
Adherence to safety protocols is non-negotiable when handling any chemical reagent.

» Hazard Identification: This compound is classified as an irritant. It may cause skin irritation
(H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be harmful
if swallowed (H302) or inhaled (H332).
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o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
the formation and inhalation of dust or aerosols. Use non-sparking tools.

o Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep
away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(4-Bromophenoxy)propanenitrile is a valuable and versatile chemical intermediate with
well-defined properties. Its straightforward synthesis via oxa-Michael addition and the
orthogonal reactivity of its aryl bromide and nitrile functionalities make it an exceptionally useful
building block. For professionals in drug discovery, its primary role as a PROTAC linker
precursor underscores its importance in the development of next-generation therapeutics for
targeted protein degradation. A firm grasp of its chemical characteristics, synthesis, and
handling is essential for leveraging its full potential in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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